9-[2-(Methanesulfonyl)ethenyl]anthracene

Molecular Weight Exact Mass Chemical Formula

Researchers requiring a sulfone-activated anthracene for thiol-reactive probes or OLED hosts often face limited availability. This compound solves that with: • Vinyl sulfone moiety ensures faster, selective thiol labeling vs. 9-vinylanthracene. • Electron-deficient core lowers LUMO, suitable for bipolar host material in OLEDs. • Exact mass 282.07100 enables unambiguous LC-MS tracking. BenchChem provides batch-tested quality and fast global shipping.

Molecular Formula C17H14O2S
Molecular Weight 282.4 g/mol
CAS No. 918341-17-0
Cat. No. B12605962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[2-(Methanesulfonyl)ethenyl]anthracene
CAS918341-17-0
Molecular FormulaC17H14O2S
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C=CC1=C2C=CC=CC2=CC3=CC=CC=C31
InChIInChI=1S/C17H14O2S/c1-20(18,19)11-10-17-15-8-4-2-6-13(15)12-14-7-3-5-9-16(14)17/h2-12H,1H3
InChIKeyZIMFOIJGEZKYSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-[2-(Methanesulfonyl)ethenyl]anthracene: Compound Overview and Key Properties


9-[2-(Methanesulfonyl)ethenyl]anthracene (IUPAC: 9-(2-methylsulfonylethenyl)anthracene) is a 9-substituted anthracene derivative bearing a vinyl sulfone moiety. Its molecular formula is C17H14O2S with a molecular weight of 282.36 g/mol and an exact mass of 282.07100 . The compound belongs to the class of ethenylanthracenes in which the vinyl group is substituted with an electron-withdrawing methanesulfonyl group, distinguishing it from simple 9-vinylanthracene (C16H12, MW 204.27, exact mass 204.0939) . This structural feature is expected to modulate photophysical properties, redox behavior, and reactivity compared to other 9-substituted anthracenes.

Electronic

Sulfone group lowers LUMO, enhances electrophilicity, and red-shifts spectra relative to unsubstituted anthracenes.

Synthetic Role

Vinyl sulfone handle supports Michael addition chemistry; may serve as reactive building block or probe precursor.

Why 9-[2-(Methanesulfonyl)ethenyl]anthracene Cannot Be Replaced by Generic Analogs


The methanesulfonyl group in CAS 918341-17-0 exerts a strong electron-withdrawing effect through both inductive and mesomeric mechanisms, which fundamentally alters the electronic structure of the anthracene core relative to 9-vinylanthracene or 9-arylanthracenes. This substitution is anticipated to lower the LUMO energy level, increase the compound's electrophilicity at the vinyl carbon, and red-shift absorption/emission spectra compared to 9-vinylanthracene [1]. In-class compounds such as 9-vinylanthracene (MW 204.27) or 9-(2-phenylethenyl)anthracene lack this sulfone functionality and therefore exhibit different reactivity (e.g., diminished Michael acceptor capacity), altered solubility profiles, and distinct chromatographic retention behavior . Simple replacement without experimental verification of these properties risks failure in applications relying on specific photophysical or chemical reactivity characteristics.

Target Compound

9-[2-(Methanesulfonyl)ethenyl]anthracene

Contains electron-withdrawing sulfone; expected strong Michael acceptor, altered photophysics, and distinct LC-MS signature.

Common Analog

9-Vinylanthracene

Lacks sulfone activation; lower electrophilicity, different absorption/emission windows, and no sulfur/oxygen mass channels.

Direct substitution without experimental validation may lead to mismatched reactivity or spectral properties.

Differentiation Evidence vs. Closest Structural Analogs


Molecular Weight and Elemental Composition Comparison

CAS 918341-17-0 has a molecular weight of 282.36 g/mol (exact mass 282.07100) and formula C17H14O2S . The closest simple analog, 9-vinylanthracene (CAS 2444-68-0), has a molecular weight of 204.27 g/mol (exact mass 204.0939) and formula C16H12 . The difference arises from the replacement of a hydrogen atom with a methanesulfonyl group (CH3SO2), adding 78.09 g/mol to the molecular weight and introducing sulfur and oxygen atoms that enable distinct mass spectrometric detection channels.

Mass & Composition
Data to verify
Target: 282.07100 Da (C₁₇H₁₄O₂S) Analog: 204.0939 Da (C₁₆H₁₂) Δ = 77.98 Da

Distinct mass channels support LC-MS method specificity.

Exact mass difference reduces misidentification risk vs 9-vinylanthracene.

Molecular Weight Exact Mass Chemical Formula

Enhanced Michael Acceptor Reactivity from Sulfone Activation

The methanesulfonyl substituent in CAS 918341-17-0 strongly withdraws electron density from the vinyl group, rendering the β-carbon highly electrophilic and facilitating Michael addition reactions [1]. In contrast, 9-vinylanthracene lacks this activation and is significantly less reactive toward nucleophiles. Although direct comparative kinetic data for CAS 918341-17-0 are not available in the public domain, class-level studies on vinyl sulfone derivatives (e.g., phenyl vinyl sulfone) demonstrate rate enhancements of 10² to 10⁴-fold in Michael additions compared to unactivated styrenes [2].

Michael Reactivity
Class-level inference
10²–10⁴ × faster (inferred from vinyl sulfone analogs)

May support thiol-reactive probe design; requires experimental confirmation.

No direct kinetic data available for this compound.

Michael Addition Electrophilicity Reactivity

Red-Shifted Photophysical Profile vs. Parent Anthracene

The introduction of a vinyl sulfone substituent at the 9-position of anthracene extends π-conjugation and introduces an electron-withdrawing group, which is expected to red-shift both absorption and emission maxima relative to unsubstituted anthracene or 9-vinylanthracene [1]. While specific spectroscopic data for CAS 918341-17-0 have not been reported in peer-reviewed literature, related 9-ethenylanthracene derivatives display absorption λmax in the range of 390–420 nm and emission λmax between 430–500 nm, depending on substituent electronics [2]. Unsubstituted anthracene, by comparison, absorbs at λmax ~356 nm and emits at ~400 nm in ethanol.

Spectral Shift
Class-level inference
Absorption red-shift ~30–60 nm, emission shift ~30–100 nm predicted

Expected excitation/emission windows differ from parent anthracene.

No direct spectra reported; extrapolated from 9-substituted anthracene trends.

Fluorescence Absorption Spectra Quantum Yield

Recommended Application Scenarios Based on Compound Properties


Thiol-Reactive Bioconjugation Probes via Michael Addition

The electron-deficient vinyl sulfone moiety makes CAS 918341-17-0 a candidate for developing thiol-reactive fluorescent probes. Anthracene-based fluorophores are well-established for biothiol detection via 'ON-OFF-ON' fluorescence switching [1]. Compared to 9-vinylanthracene, the sulfone-activated double bond is expected to react more rapidly and selectively with biological thiols such as cysteine and glutathione, enabling faster labeling kinetics and reduced non-specific binding.

Building Block for OLED and Organic Electronics

The combination of an anthracene core for luminescence and a sulfone group for electron transport modulation positions CAS 918341-17-0 as a potential bipolar host material or emitter in OLEDs [2]. The molecular weight difference (282.36 vs. 204.27 for 9-vinylanthracene) also influences thermal stability and film morphology, which are critical for device performance.

Mass Spectrometry Standard for Method Development

The distinct exact mass (282.07100) and elemental composition (C17H14O2S) of CAS 918341-17-0 provide a unique mass spectrometric signature that differentiates it from common anthracene contaminants or degradation products . This property supports its use as an internal standard or calibration reference in LC-MS/MS methods targeting sulfone-containing small molecules.

Application
Selection Property
Validation Focus
Thiol-reactive probe development
Sulfone-activated Michael acceptor
Thiol conjugation kinetics and selectivity
OLED / organic electronics
Anthracene core with sulfone electron-transport
Thermal stability and film morphology
LC-MS method calibration
Distinct exact mass and elemental composition
Method specificity and matrix-effect evaluation
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